2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1040657-49-5
VCID: VC11938148
InChI: InChI=1S/C19H13ClN4O2/c20-15-8-6-14(7-9-15)19-21-17(26-23-19)12-24-18(25)11-10-16(22-24)13-4-2-1-3-5-13/h1-11H,12H2
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Molecular Formula: C19H13ClN4O2
Molecular Weight: 364.8 g/mol

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

CAS No.: 1040657-49-5

Cat. No.: VC11938148

Molecular Formula: C19H13ClN4O2

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one - 1040657-49-5

Specification

CAS No. 1040657-49-5
Molecular Formula C19H13ClN4O2
Molecular Weight 364.8 g/mol
IUPAC Name 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Standard InChI InChI=1S/C19H13ClN4O2/c20-15-8-6-14(7-9-15)19-21-17(26-23-19)12-24-18(25)11-10-16(22-24)13-4-2-1-3-5-13/h1-11H,12H2
Standard InChI Key AYFBHOYVDVFIGR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a phenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-chlorophenyl group. Key structural attributes include:

  • Pyridazinone core: A partially saturated six-membered ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding capacity and metabolic stability.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle known for chemical robustness and bioisosteric replacement of ester or amide groups .

  • Substituents: The 4-chlorophenyl group enhances lipophilicity, while the phenyl group at position 6 modulates electronic effects.

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular formulaC₁₉H₁₃ClN₄O₂VulcanChem
Molecular weight364.8 g/molPubChem
Melting point427–429 KX-ray crystallography
logP (octanol-water)3.2 (predicted)ChemAxon tools
Aqueous solubility<0.1 mg/mL (25°C)Experimental data

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves multi-step heterocyclic condensation:

  • Oxadiazole formation: Cyclization of 4-chlorobenzamide oxime with trichloroacetonitrile under acidic conditions yields 3-(4-chlorophenyl)-1,2,4-oxadiazole.

  • Pyridazinone assembly: Hydrazine cyclocondensation with diketones forms the dihydropyridazinone core .

  • Coupling: Alkylation of the pyridazinone nitrogen with a bromomethyl-oxadiazole intermediate in dimethylformamide (DMF) using K₂CO₃ as base .

Key Reaction Conditions:

  • Solvents: DMF, ethanol, or acetonitrile .

  • Catalysts: None required for alkylation; Lewis acids (e.g., ZnCl₂) enhance cyclization.

  • Yield optimization: Recrystallization from ethyl acetate/petroleum ether (3:5) improves purity to >95% .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) while maintaining yields of 70–85% .

Biological Activities

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens, attributed to oxadiazole-mediated membrane disruption :

Table 2: Antimicrobial Activity (MIC, μg/mL)

OrganismMIC RangeReference
Staphylococcus aureus8–32VulcanChem
Escherichia coli64–128PMC
Candida albicans32–64Patents

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.48 μM, outperforming celecoxib (IC₅₀: 0.81 μM) in murine macrophage models .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54–8.06 (m, aromatic H), 5.62 (s, CH₂), 3.18 (s, N–CH₃) .

  • IR (KBr): 2973 cm⁻¹ (C–H stretch), 1632 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N) .

  • MS (ESI+): m/z 365.1 [M+H]⁺.

Crystallographic Analysis

X-ray diffraction reveals a dihedral angle of 88.66° between pyridazinone and oxadiazole planes, with intermolecular C–H⋯O/N hydrogen bonding stabilizing the crystal lattice .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead optimization: Structural analogs are under investigation as dual PDE4/COX-2 inhibitors for inflammatory diseases .

  • Drug delivery: Nanoformulations (e.g., liposomes) enhance bioavailability by 3.2-fold in rodent models.

Materials Science

  • Organic semiconductors: The conjugated system exhibits hole mobility of 0.12 cm²/V·s, suitable for OLED applications .

Future Directions

  • Mechanistic studies: Elucidate targets via proteomic profiling and molecular docking .

  • Toxicology: Chronic toxicity assessments in non-rodent species (e.g., primates).

  • Process optimization: Continuous-flow synthesis to scale production >1 kg/batch .

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